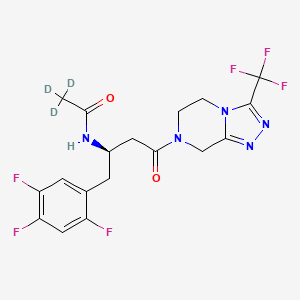

N-Acetyl Sitagliptin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trideuterio-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F6N5O2/c1-9(30)25-11(4-10-5-13(20)14(21)7-12(10)19)6-16(31)28-2-3-29-15(8-28)26-27-17(29)18(22,23)24/h5,7,11H,2-4,6,8H2,1H3,(H,25,30)/t11-/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFMQPHTQKCJPI-KMKPOHAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F6N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of N-Acetyl Sitagliptin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Acetyl Sitagliptin-d3. This isotopically labeled compound is a crucial internal standard for pharmacokinetic and metabolic studies of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The introduction of a deuterium-labeled acetyl group allows for its distinct identification and quantification in complex biological matrices when analyzed by mass spectrometry.

Synthesis of this compound

The synthesis of this compound is achieved through the N-acetylation of Sitagliptin using a deuterated acetylating agent. The parent compound, Sitagliptin, can be synthesized through various established routes, including asymmetric hydrogenation processes.[1][2] For the purpose of this guide, we will focus on the final N-acetylation step.

A common and effective method for this transformation is the reaction of Sitagliptin with a deuterated acetylating agent such as acetyl-d3 chloride or acetic-d3 anhydride in the presence of a non-nucleophilic base to neutralize the generated acid.

Proposed Synthetic Pathway

References

N-Acetyl Sitagliptin-d3: An In-Depth Technical Guide to its Application as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Acetyl Sitagliptin-d3, a stable isotope-labeled derivative of a minor metabolite of Sitagliptin, and its application as an internal standard in the bioanalysis of Sitagliptin. While the deuterated parent drug, Sitagliptin-d4, is more commonly utilized, this document explores the theoretical and practical aspects of using this compound, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based pharmacokinetic studies. This guide will cover the rationale for its use, a proposed synthesis pathway, a detailed, albeit theoretical, experimental protocol for its application in bioanalysis, and expected analytical performance.

Introduction: The Role of Stable Isotope-Labeled Internal Standards in Pharmacokinetics

In quantitative bioanalysis, particularly for pharmacokinetic and bioequivalence studies, the use of an appropriate internal standard (IS) is critical for achieving accurate and precise results. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatographic separation, and ionization in the mass spectrometer. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for LC-MS/MS assays. By incorporating heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), SIL internal standards are chemically identical to the analyte but have a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical chemical properties ensure they co-elute and experience similar matrix effects and ionization suppression or enhancement. The use of SIL analogs has been widely shown to reduce the effect from the matrix and give reproducible and accurate recoveries in LC-MS/MS assays.

Sitagliptin is an oral antihyperglycemic agent that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme. Accurate quantification of Sitagliptin in biological matrices is essential for its clinical development and therapeutic drug monitoring. N-Acetyl Sitagliptin is a minor metabolite of Sitagliptin. While acetylation is not a major metabolic pathway for Sitagliptin, the deuterated form of this metabolite, this compound, presents a viable, though less common, option as an internal standard.

Proposed Synthesis of this compound

A specific, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, a plausible synthetic route can be proposed based on the known synthesis of Sitagliptin and standard organic chemistry reactions for N-acetylation and deuteration.

The synthesis would likely involve two key steps: the synthesis of the parent Sitagliptin molecule, followed by N-acetylation using a deuterated acetylating agent.

Logical Flow of this compound Synthesis

Caption: Proposed synthetic pathway for this compound.

A detailed, theoretical protocol is as follows:

-

Synthesis of Sitagliptin: The synthesis of the parent drug, Sitagliptin, can be achieved through various published methods. A common approach involves the coupling of (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride.

-

N-Acetylation with Deuterated Reagent:

-

Sitagliptin is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

A slight excess of a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, is added to the solution.

-

A non-nucleophilic base, like triethylamine or diisopropylethylamine, is added to scavenge the acid byproduct.

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography or LC-MS.

-

The reaction mixture is then quenched with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product, this compound, is purified by column chromatography or recrystallization to yield the final product.

-

Bioanalytical Method for Sitagliptin using this compound as an Internal Standard

The following is a detailed, proposed experimental protocol for the quantification of Sitagliptin in human plasma using this compound as an internal standard. This protocol is adapted from validated methods for Sitagliptin that utilize Sitagliptin-d4.

Materials and Reagents

-

Sitagliptin reference standard

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium acetate

-

Human plasma (with K2EDTA as anticoagulant)

LC-MS/MS Instrumentation and Conditions

| Parameter | Recommended Condition |

| LC System | High-performance or Ultra-high-performance liquid chromatography system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic or gradient elution optimized for separation |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Sitagliptin: m/z 408.1 → 235.1 (Quantifier), 408.1 → 134.1 (Qualifier) |

| This compound: m/z 452.1 → 235.1 (Quantifier), 452.1 → 134.1 (Qualifier) (Predicted) | |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of Sitagliptin and this compound (1 mg/mL) in methanol.

-

Working Solutions: Prepare serial dilutions of the Sitagliptin stock solution with 50% methanol to create working solutions for calibration standards and QC samples. Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Sitagliptin working solutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., low, medium, and high concentrations).

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 25 µL of the this compound working solution (internal standard).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Experimental Workflow

Caption: Bioanalytical sample preparation workflow.

Method Validation and Expected Performance

A bioanalytical method using this compound as an internal standard would require full validation according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the expected performance parameters based on validated methods for Sitagliptin with Sitagliptin-d4.

Table 1: Predicted Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Predicted) |

| Sitagliptin | 408.1 | 235.1 | 25 |

| 408.1 | 134.1 | 40 | |

| This compound | 452.1 | 235.1 | 25 |

| 452.1 | 134.1 | 40 |

Table 2: Expected Method Validation Parameters

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |

| Recovery | Consistent and reproducible | > 80% |

| Matrix Effect | CV ≤ 15% | Minimal and compensated by IS |

| Stability (Freeze-thaw, bench-top, long-term) | Within ±15% of nominal concentration | Stable under typical laboratory conditions |

Signaling Pathway and Metabolism

Sitagliptin's therapeutic effect is mediated through the inhibition of the DPP-4 enzyme, which leads to an increase in the levels of incretin hormones, GLP-1 and GIP. These hormones, in turn, regulate glucose homeostasis.

The metabolism of Sitagliptin is limited in humans, with the majority of the drug excreted unchanged in the urine. N-acetylation is a very minor metabolic pathway.

Sitagliptin's Mechanism of Action and Metabolism

Caption: Sitagliptin's mechanism of action and metabolic fate.

Conclusion

This compound serves as a theoretically sound stable isotope-labeled internal standard for the bioanalysis of Sitagliptin. Although not as commonly employed as Sitagliptin-d4, its use can be justified, particularly in scenarios where the deuterated parent drug is unavailable or in studies specifically investigating the metabolic profile of Sitagliptin. The proposed synthesis and bioanalytical method outlined in this guide provide a strong foundation for researchers and drug development professionals to implement this compound in their analytical workflows. As with any bioanalytical method, rigorous validation is paramount to ensure the generation of reliable and accurate data for pharmacokinetic and other clinical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise and accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, form the bedrock of this understanding. The reliability of PK data is critically dependent on the bioanalytical methods employed, and at the heart of robust and defensible assays lies the use of deuterated internal standards. This in-depth technical guide explores the core principles, practical applications, and significant advantages of employing deuterated standards in pharmacokinetic studies, providing researchers with the foundational knowledge to enhance the quality and reliability of their bioanalytical data.

The Fundamental Role of Internal Standards in Bioanalysis

Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to several sources of variability that can compromise the accuracy and precision of quantitative results. These include inconsistencies in sample preparation, fluctuations in instrument performance, and the so-called "matrix effect." The matrix effect arises from the co-eluting endogenous components of the biological sample (e.g., plasma, urine) that can either suppress or enhance the ionization of the analyte of interest in the mass spectrometer's ion source, leading to erroneous quantification.

To counteract these variabilities, an internal standard (IS) is introduced into every sample, including calibration standards, quality control samples, and the unknown study samples, at a known and constant concentration. The IS is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. By measuring the ratio of the analyte's response to the IS's response, variations introduced during the analytical process can be normalized, leading to more accurate and precise results.[1]

Why Deuterated Standards Reign Supreme

While structural analogues of the analyte can be used as internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely considered the "gold standard" in quantitative bioanalysis.[2][3] Deuterated standards are molecules in which one or more hydrogen atoms have been replaced with their heavier, stable isotope, deuterium (²H or D). This subtle modification results in a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its independent detection by the mass spectrometer.

The key advantages of using deuterated internal standards include:

-

Co-elution with the Analyte: Due to their near-identical physicochemical properties, deuterated standards co-elute with the analyte during chromatographic separation. This ensures that both the analyte and the IS experience the same matrix effects at the same time, allowing for effective compensation.[1]

-

Similar Extraction Recovery: The extraction efficiency of the deuterated standard from the biological matrix is virtually identical to that of the analyte, correcting for any variability or losses during the sample preparation process.

-

Correction for Ion Suppression/Enhancement: Because the analyte and the deuterated IS are in the same environment within the ion source at the same time, any suppression or enhancement of the ionization process affects both compounds similarly. The response ratio, therefore, remains constant, leading to accurate quantification.[1]

-

Improved Precision and Accuracy: The ability of deuterated standards to compensate for multiple sources of error results in bioanalytical methods with significantly improved precision (reproducibility) and accuracy (closeness to the true value).[4]

Data Presentation: The Quantitative Impact of Deuterated Standards

The theoretical advantages of deuterated internal standards are borne out by empirical data from numerous validation studies. The following tables summarize the performance of bioanalytical methods for various drugs, comparing the use of a deuterated internal standard to a structural analogue.

| Drug | Internal Standard Type | Linearity (r²) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Reference |

| Everolimus | Deuterated (d4) | > 0.98 | 1.0 | 98.3 - 108.1 | 4.3 - 7.2 | [5] |

| Structural Analogue | > 0.98 | 1.0 | 98.3 - 108.1 | 4.3 - 7.2 | [5] | |

| Immunosuppressants | Deuterated | > 0.997 | 0.5 - 2 | 90 - 113 (Inter-assay) | 2.5 - 12.5 (Inter-assay) | [6][7] |

| (Cyclosporine A, Tacrolimus, Sirolimus, Everolimus, Mycophenolic Acid) | 89 - 138 (Intra-assay) | 0.9 - 14.7 (Intra-assay) | [6][7] | |||

| Angiotensin IV | Deuterated (SIL) | Improved | Not specified | Improved | Improved | [4] |

| Structural Analogue | Improved | Not specified | Not Improved | Not Improved | [4] |

Note: In the everolimus study, while both internal standards showed acceptable performance, the deuterated standard provided a more favorable comparison with an independent LC-MS/MS method.[5] For the immunosuppressants, the use of deuterated standards resulted in a robust and sensitive method meeting clinical requirements.

Experimental Protocols: A Practical Guide

The successful implementation of deuterated standards in pharmacokinetic studies relies on well-defined and validated experimental protocols. Below are detailed methodologies for common sample preparation techniques.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.

Materials:

-

Plasma/serum sample

-

Deuterated internal standard spiking solution

-

Precipitating solvent (e.g., acetonitrile, methanol)

-

Vortex mixer

-

Centrifuge

-

96-well collection plate or microcentrifuge tubes

Protocol:

-

To a 100 µL aliquot of the plasma/serum sample in a microcentrifuge tube, add a specific volume of the deuterated internal standard spiking solution to achieve the desired final concentration.

-

Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample) to precipitate the proteins.[8]

-

Vortex the mixture vigorously for 1-3 minutes to ensure thorough mixing and complete protein precipitation.[9]

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]

-

Carefully transfer the supernatant, which contains the analyte and the deuterated internal standard, to a clean tube or a 96-well plate.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a mobile phase-compatible solvent for analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample clean-up technique that can provide cleaner extracts and higher analyte concentration compared to protein precipitation.

Materials:

-

Plasma/serum sample

-

Deuterated internal standard spiking solution

-

SPE cartridges (e.g., C8, C18)

-

SPE vacuum manifold or positive pressure processor

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Washing solvent (e.g., 5% methanol in water)

-

Elution solvent (e.g., methanol, acetonitrile)

-

Evaporation system (e.g., nitrogen evaporator)

Protocol:

-

Spike a known volume of the plasma sample with the deuterated internal standard.

-

Pre-treat the sample as required (e.g., dilution with buffer).

-

Condition the SPE cartridge by passing 1-2 mL of methanol through the sorbent.[11]

-

Equilibrate the cartridge by passing 1-2 mL of water through the sorbent. Do not allow the sorbent to dry.[11]

-

Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

-

Wash the cartridge with 1-2 mL of a weak solvent (e.g., 5% methanol in water) to remove unretained matrix components.[11]

-

Elute the analyte and deuterated internal standard from the cartridge by passing 1-2 mL of a strong elution solvent (e.g., methanol or acetonitrile) through the sorbent.[11]

-

Collect the eluate and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in a specific volume of mobile phase-compatible solvent for LC-MS/MS analysis.[12]

Visualizing the Workflow and Logic

To better understand the integration of deuterated standards in pharmacokinetic studies, the following diagrams illustrate the experimental workflow and the logical principle of error compensation.

Conclusion

The use of deuterated internal standards is an indispensable tool in modern pharmacokinetic studies. Their ability to mimic the behavior of the analyte throughout the entire analytical process, from sample preparation to detection, provides an unparalleled level of accuracy and precision. By effectively compensating for the inherent variabilities of bioanalysis, especially the unpredictable matrix effects, deuterated standards ensure the generation of high-quality, reliable data. For researchers and scientists in drug development, the investment in and proper implementation of deuterated standards are crucial steps toward making informed decisions about the safety and efficacy of new therapeutic agents. As regulatory agencies continue to emphasize the importance of robust bioanalytical methods, the role of deuterated standards as the benchmark for quantitative analysis in pharmacokinetic studies is firmly established.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Technical Tip: Protein Precipitation [phenomenex.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. clinichrom.com [clinichrom.com]

- 11. mdpi.com [mdpi.com]

- 12. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl Sitagliptin-d3 for Sitagliptin Metabolite Identification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of N-Acetyl Sitagliptin-d3 as an internal standard for the identification and quantification of Sitagliptin metabolites. This document outlines the metabolic pathways of Sitagliptin, details experimental protocols for metabolite analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents relevant quantitative data in a structured format.

Introduction to Sitagliptin Metabolism

Sitagliptin is an oral antihyperglycemic agent that acts by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. While a significant portion of Sitagliptin is excreted unchanged in the urine, it undergoes minor metabolism primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent, CYP2C8. In vitro studies using rat and human liver microsomes have identified several phase I and phase II metabolites. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for the accurate quantification of these metabolites in biological matrices, compensating for variability in sample preparation and instrument response.

Metabolic Pathways of Sitagliptin

The metabolism of Sitagliptin involves several biotransformation reactions, leading to a variety of metabolites. The major metabolic pathways include:

-

N-Acetylation: Formation of N-Acetyl Sitagliptin.

-

Glucuronidation: Conjugation with glucuronic acid to form N-glucuronide metabolites.

-

Oxidation: Hydroxylation of the aromatic ring and piperazine ring, as well as the formation of a di-ketone metabolite.

-

N-Sulfation: Conjugation with a sulfate group.

-

Cyclization: Oxidative desaturation of the piperazine ring followed by cyclization.

A simplified diagram of the key metabolic pathways is presented below.

Figure 1: Simplified metabolic pathways of Sitagliptin.

Role of this compound as an Internal Standard

This compound is the deuterated form of the N-acetylated metabolite of Sitagliptin. Its use as an internal standard (IS) in LC-MS/MS analysis offers several advantages:

-

Similar Chemical and Physical Properties: Being structurally similar to the analyte of interest (N-Acetyl Sitagliptin), it co-elutes and exhibits similar ionization efficiency, effectively compensating for matrix effects and variations in instrument response.

-

Mass Difference: The deuterium labeling provides a distinct mass difference, allowing for simultaneous detection and quantification of the analyte and the IS without isobaric interference.

-

Improved Accuracy and Precision: The use of a stable isotope-labeled IS significantly enhances the accuracy and precision of the analytical method.

Experimental Protocols

This section outlines a general workflow for the identification and quantification of Sitagliptin metabolites using this compound as an internal standard.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes the incubation of Sitagliptin with human liver microsomes (HLMs) to generate metabolites.

Materials:

-

Sitagliptin

-

This compound (as analytical standard and internal standard)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

Procedure:

-

Prepare a stock solution of Sitagliptin in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine HLMs, phosphate buffer, and the Sitagliptin stock solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard, this compound.

-

Vortex the mixture and centrifuge to precipitate proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

Figure 2: Workflow for in vitro metabolism of Sitagliptin.

Sample Preparation from Biological Matrices (Plasma/Urine)

This protocol describes the extraction of Sitagliptin and its metabolites from plasma or urine samples.

Materials:

-

Plasma or urine sample

-

This compound (internal standard)

-

Acetonitrile (ACN) or other suitable organic solvent (e.g., ethyl acetate)

-

Centrifuge

Procedure (Protein Precipitation):

-

To a 100 µL aliquot of plasma or urine, add 200 µL of ice-cold acetonitrile containing this compound.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions:

The following table provides proposed Multiple Reaction Monitoring (MRM) transitions for Sitagliptin and its potential metabolites. These transitions should be optimized for the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Sitagliptin | 408.1 | 235.1 | 35 |

| N-Acetyl Sitagliptin | 450.1 | 235.1 | 38 |

| This compound (IS) | 453.1 | 238.1 | 38 |

| Sitagliptin-N-glucuronide | 584.2 | 408.1 | 25 |

| Hydroxylated Sitagliptin | 424.1 | 235.1 | 35 |

| Di-keto Sitagliptin | 422.1 | 249.1 | 30 |

| N-Sulfate Sitagliptin | 488.1 | 408.1 | 28 |

Data Analysis and Quantification

The concentration of each metabolite is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the known concentration of the analyte standards.

Figure 3: Data analysis workflow for metabolite quantification.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

This technical guide provides a framework for the use of this compound in the identification and quantification of Sitagliptin metabolites. The detailed protocols and data presented herein serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics. The application of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results in bioanalytical studies.

Preliminary Investigation of N-Acetyl Sitagliptin-d3 Stability in Biological Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for conducting a preliminary investigation into the stability of N-Acetyl Sitagliptin-d3 in various biological matrices. As N-Acetyl Sitagliptin is a known derivative of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, and its deuterated form is utilized as an internal standard in bioanalytical studies, understanding its stability is paramount for ensuring accurate and reliable pharmacokinetic and metabolic assessments.

While specific stability data for this compound in biological matrices is not extensively available in public literature, this guide synthesizes information on the known metabolic pathways and stability of the parent compound, Sitagliptin, with established principles for the handling and validation of deuterated compounds in bioanalysis. The experimental protocols provided herein are proposed methodologies based on this synthesized knowledge.

Overview of Sitagliptin Metabolism

Sitagliptin is primarily eliminated unchanged in the urine.[1][2] However, it does undergo limited metabolism, mainly mediated by cytochrome P450 isozymes CYP3A4, with a minor contribution from CYP2C8.[1][2] The known metabolites are generally found at trace levels in plasma and urine.[2] N-Acetylation is a potential metabolic pathway for compounds with primary or secondary amine functionalities, and N-Acetyl Sitagliptin is recognized as a derivative of the parent drug.[3][4]

Stability of Sitagliptin: A Reference

Forced degradation studies on Sitagliptin provide insights into its potential instabilities. This data is crucial for designing a comprehensive stability study for its N-acetylated and deuterated analog.

| Stress Condition | Reagent/Condition | Observation | Reference |

| Acidic Hydrolysis | 2.5 M HCl at 60°C | ~20% degradation after 6 hours, formation of two major degradation products. | [1] |

| 1 N HCl at 60°C for 30 min | Degradation observed. | [5] | |

| Alkaline Hydrolysis | 1 N NaOH | Degradation observed. | [5] |

| Oxidative | 6% H₂O₂ | Degradation observed. | [5] |

| Thermal | 80°C for 24 hours | Degradation observed. | [5] |

| Photolytic | UV light (200 Watt/m²) for 18 hours | Degradation observed. | [5] |

Table 1: Summary of Forced Degradation Studies on Sitagliptin.

Proposed Experimental Protocols for this compound Stability Assessment

The following protocols are designed to assess the stability of this compound in common biological matrices. These experiments are critical for validating its use as an internal standard and should be performed in accordance with regulatory guidelines such as those from the FDA.[6][7][8]

Materials and Reagents

-

Analyte: this compound

-

Biological Matrices: Human plasma (with anticoagulant, e.g., K2-EDTA), whole blood, and urine from at least three different sources.

-

Reagents: HPLC-grade acetonitrile, methanol, formic acid, and water. Protein precipitation agents (e.g., trichloroacetic acid, ice-cold acetonitrile).

-

Equipment: Calibrated pipettes, vortex mixer, centrifuge, LC-MS/MS system.

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO) and store at -20°C or below.

-

Working Solutions: Prepare working solutions by diluting the stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to achieve concentrations for spiking into biological matrices.

Stability Assessment in Plasma

Stability in plasma is critical as it is a common matrix for pharmacokinetic studies.[9][10][11][12]

3.3.1 Freeze-Thaw Stability

-

Spike fresh human plasma with this compound at two concentration levels (low and high QC levels).

-

Divide the spiked plasma into aliquots.

-

Store the aliquots at -20°C or -80°C for at least 12 hours to ensure complete freezing.

-

Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.

-

Repeat for a minimum of three cycles.

-

After the final cycle, process the samples and analyze them by LC-MS/MS along with freshly prepared standards and a set of control samples that have not undergone freeze-thaw cycles (T0).

3.3.2 Short-Term (Bench-Top) Stability

-

Spike fresh human plasma as described above.

-

Leave the aliquots on the bench at room temperature for a defined period (e.g., 4, 8, and 24 hours).

-

At each time point, process the samples and analyze.

-

Compare the results to the T0 samples.

3.3.3 Long-Term Stability

-

Spike fresh human plasma as described above.

-

Store the aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).

-

Analyze samples at various time points (e.g., 1, 3, 6, and 12 months).

-

Compare the results to the T0 samples.

Stability Assessment in Whole Blood

Assessing stability in whole blood is important to understand if special handling is required immediately after sample collection.

-

Spike fresh whole blood with this compound.

-

Incubate at room temperature and on ice for several time points (e.g., 0, 0.5, 1, 2, and 4 hours).

-

At each time point, process the blood to extract plasma or perform a whole blood lysis.

-

Analyze the samples and compare the concentrations to the T0 sample.

Stability Assessment in Urine

-

Spike fresh human urine with this compound.

-

Adjust the pH of some aliquots if pH-dependent degradation is suspected.

-

Perform short-term (room temperature) and long-term (frozen) stability tests as described for plasma.

Analytical Method

A validated LC-MS/MS method should be used for the quantification of this compound. The method should be validated for selectivity, accuracy, precision, and linearity. Given the deuterated nature of the analyte, potential for isotopic exchange should be considered.[13][14]

-

Chromatography: A reverse-phase C18 column is likely suitable.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is a common starting point.

-

Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode will provide the necessary sensitivity and selectivity.

Data Analysis and Acceptance Criteria

The stability of this compound is determined by comparing the mean concentration of the analyte in the stability samples to the mean concentration of the T0 samples. The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration of the T0 samples.

Considerations for Deuterated Internal Standards

While stable isotope-labeled internal standards are the gold standard in bioanalysis, they are not without potential issues.[13][15][16]

-

Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the surrounding environment, particularly in aqueous solutions.[14] This can lead to a decrease in the concentration of the deuterated standard and an increase in the non-labeled analyte. The stability protocol should be designed to detect such an exchange.

-

Chromatographic Separation: In some cases, deuterated compounds can exhibit slightly different retention times on HPLC columns compared to their non-labeled counterparts.[13] This needs to be monitored during method development.

-

Purity: The isotopic purity of the this compound standard should be confirmed to ensure that it is not a source of the non-labeled analyte.

Conclusion

This technical guide outlines a robust preliminary strategy for investigating the stability of this compound in biological matrices. By leveraging the known degradation pathways of the parent drug, Sitagliptin, and incorporating best practices for the validation of deuterated internal standards, researchers can generate the necessary data to ensure the integrity and reliability of their bioanalytical methods. The successful completion of these stability studies is a critical step in the drug development process, underpinning the accuracy of pharmacokinetic and toxicokinetic data.

References

- 1. seer.ufrgs.br [seer.ufrgs.br]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Sitagliptin N-Acetyl Impurity | molsyns.com [molsyns.com]

- 5. scielo.br [scielo.br]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 7. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 9. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. waters.com [waters.com]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isotopic Purity Assessment of N-Acetyl Sitagliptin-d3

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation required for the robust assessment of isotopic purity for N-Acetyl Sitagliptin-d3. The accurate determination of isotopic enrichment is critical for its application as an internal standard in quantitative bioanalytical studies.

This compound is the N-acetylated, deuterium-labeled derivative of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] Labeled compounds like this are invaluable tools in pharmacokinetic and metabolic studies, primarily when used as internal standards for mass spectrometry-based quantification.[2] The incorporation of stable isotopes such as deuterium (²H or D) results in a compound that is chemically identical to the endogenous analyte but has a different mass, allowing for precise differentiation and quantification.[2]

The quality and reliability of data generated using this compound are directly dependent on its isotopic purity. Insufficient isotopic enrichment or the presence of unlabeled (d0) or partially labeled (d1, d2) species can compromise the accuracy of analytical methods. Therefore, a multi-pronged analytical approach is essential for a thorough characterization. The combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive evaluation of both isotopic enrichment and the structural integrity of the labeled compound.[3][4]

Data Presentation: Quantitative Analysis

The isotopic distribution and overall purity of a batch of this compound are summarized below. These data are typically obtained through the integration of ion signals from mass spectrometry analysis.

Table 1: Isotopic Distribution of this compound by LC-HRMS

| Isotopic Species | Description | Measured Abundance (%) |

| d0 | Unlabeled N-Acetyl Sitagliptin | 0.1 |

| d1 | Partially Labeled (1 Deuterium) | 0.4 |

| d2 | Partially Labeled (2 Deuteriums) | 1.5 |

| d3 | Fully Labeled (3 Deuteriums) | 98.0 |

Table 2: Summary of Isotopic Purity Assessment

| Parameter | Method | Result |

| Isotopic Purity | LC-HRMS | 98.0% |

| Chemical Purity | HPLC | >99.5% |

| Deuterium Label Position | ²H NMR Spectroscopy | Confirmed at N-acetyl group |

| Structural Confirmation | ¹H NMR, HR-MS | Conforms to structure |

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below.

1. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Isotopic Enrichment

This method is used to determine the relative abundance of each isotopic species (d0, d1, d2, d3).

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Further dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL for analysis.

-

-

Chromatographic Conditions:

-

System: UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

System: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Full Scan.

-

Mass Range: m/z 100-600.

-

Data Acquisition: Record full scan MS data to detect the [M+H]⁺ ions for each isotopic species.

-

-

Data Analysis:

-

Identify the theoretical m/z values for the protonated molecules ([M+H]⁺) of the d0, d1, d2, and d3 species of N-Acetyl Sitagliptin (Unlabeled MW: ~449.16, d3 MW: ~452.15).

-

Extract the ion chromatograms (EICs) for each of these m/z values.

-

Integrate the peak area for each EIC.

-

Calculate the percentage of isotopic enrichment for the d3 species using the formula: % d3 Abundance = (Area_d3 / (Area_d0 + Area_d1 + Area_d2 + Area_d3)) * 100

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Label Position

NMR analysis is crucial for confirming that the deuterium atoms are located at the intended position on the molecule and for providing secondary confirmation of isotopic purity.[3][4] For highly deuterated compounds, Deuterium (²H) NMR is a particularly powerful technique.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable non-deuterated solvent (e.g., DMSO, Chloroform) to avoid solvent signals in the deuterium spectrum.

-

-

Spectrometer Conditions:

-

System: 500 MHz (or higher) NMR Spectrometer equipped with a broadband probe.

-

Nucleus: Deuterium (²H).

-

Experiment: Standard one-pulse deuterium experiment.

-

Reference: The solvent signal can be used as an internal reference.

-

Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation and phasing.

-

Analyze the resulting ²H NMR spectrum. A single signal corresponding to the chemical shift of the acetyl methyl group confirms the specific location of the deuterium labels.

-

The absence of significant signals at other positions confirms the regioselectivity of the labeling process.

-

While less precise than MS for this purpose, the integration of the deuterium signal relative to a known standard can also provide a semi-quantitative measure of purity.[4]

-

Mandatory Visualization

The following diagram illustrates the comprehensive workflow for the isotopic purity assessment of this compound.

Caption: Workflow for Isotopic Purity Assessment.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Sourcing High-Purity N-Acetyl Sitagliptin-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, securing high-purity, well-characterized deuterated compounds is a critical prerequisite for reliable and reproducible experimental outcomes. This technical guide provides an in-depth overview of sourcing N-Acetyl Sitagliptin-d3, a deuterated derivative of a sitagliptin impurity, for research purposes. It covers key considerations for supplier selection, essential quality control methodologies, and detailed experimental protocols for identity and purity verification.

This compound serves as a valuable internal standard in pharmacokinetic and metabolic studies of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its deuteration provides a distinct mass signature, enabling precise quantification in complex biological matrices by mass spectrometry.

Supplier Landscape and Considerations

Identifying a reliable supplier is the foundational step in procuring high-purity this compound. Several chemical suppliers specialize in stable isotope-labeled compounds and pharmaceutical reference standards. When evaluating potential vendors, it is crucial to request a Certificate of Analysis (CoA) for the specific lot being purchased. This document should provide comprehensive data on the compound's identity, purity, and isotopic enrichment.

Key parameters to scrutinize on a CoA include:

-

Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), this value should ideally be ≥98%.

-

Isotopic Enrichment: This indicates the percentage of molecules containing the deuterium label. It is a critical parameter for ensuring the accuracy of quantitative mass spectrometry-based assays. High-quality material will have an isotopic enrichment of ≥99 atom % D.

-

Identity Confirmation: The CoA should detail the analytical methods used to confirm the structure of the compound, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A summary of potential suppliers for this compound is provided below. It is important to note that pricing and detailed specifications are often provided upon request for a specific batch.

| Supplier | Website | Available Quantities | Price (Illustrative) | Notes |

| Pharmaffiliates | --INVALID-LINK-- | Inquire | Inquire | Specializes in pharmaceutical impurities and reference standards.[1][2] |

| LGC Standards | --INVALID-LINK-- | 1mg | Inquire | Provides certified reference materials.[3] |

| Forenap | --INVALID-LINK-- | 1mg, 10mg | ~ | European supplier.[4][5] |

| Peptidequotes | --INVALID-LINK-- | 1mg | ~$237 | Pricing may vary.[6] |

| Simson Pharma | --INVALID-LINK-- | Inquire | Inquire | Offers Sitagliptin N-Acetyl Impurity and provides a CoA.[7] |

Note: Prices are for illustrative purposes only and may not reflect current market rates. Researchers should contact suppliers directly for up-to-date pricing and availability.

Experimental Protocols for Quality Verification

Upon receiving a batch of this compound, it is best practice to perform in-house quality control to verify the specifications provided on the CoA. The following section details robust analytical methods for confirming the chemical purity and isotopic enrichment of the compound.

Protocol 1: Determination of Chemical Purity by LC-MS/MS

This method is adapted from established procedures for the analysis of sitagliptin and its related impurities and is designed to identify and quantify any non-deuterated N-Acetyl Sitagliptin or other related substances.[8][9][10][11]

Objective: To determine the chemical purity of this compound and identify any related impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Reagents and Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (LC-MS grade)

-

C18 reverse-phase HPLC column (e.g., Agilent ZORBAX SB-C18, Phenomenex Gemini C18)

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 10 µg/mL for analysis.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute all compounds, followed by a re-equilibration step. For example:

-

0-2 min: 10% B

-

2-15 min: 10-90% B

-

15-18 min: 90% B

-

18-20 min: 10% B

-

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan for initial identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.

-

MRM Transitions:

-

This compound: Monitor the transition from the parent ion (m/z 453.2) to a characteristic product ion.

-

N-Acetyl Sitagliptin (non-deuterated): Monitor the transition from the parent ion (m/z 450.2) to the same product ion.

-

-

Optimize other MS parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum signal intensity.

-

-

Data Analysis:

-

Integrate the peak area for this compound and any detected impurities.

-

Calculate the chemical purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100%.

-

Protocol 2: Verification of Isotopic Enrichment by HR-MS and NMR

A combined approach using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive assessment of isotopic enrichment and confirms the position of the deuterium labels.[12][13]

Objective: To determine the isotopic enrichment of this compound and confirm the location of the deuterium atoms.

Part A: High-Resolution Mass Spectrometry (HR-MS)

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF) with an ESI source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1 µg/mL) in a suitable solvent.

-

Analysis: Infuse the sample directly into the mass spectrometer or use a rapid LC method. Acquire data in full scan mode with high resolution (>60,000).

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of this compound (C18H13D3F6N5O2) and any potential non-deuterated (d0), partially deuterated (d1, d2), or over-deuterated species.

-

Calculate the isotopic enrichment by integrating the peak areas of the isotopic ions and determining their relative abundance.

-

Part B: Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

The absence or significant reduction of the signal corresponding to the acetyl methyl protons will confirm the location of the deuterium labels.

-

-

²H (Deuterium) NMR Analysis:

-

If available, ²H NMR can directly detect the deuterium signal, confirming the presence and chemical environment of the deuterium atoms.[14]

-

-

Data Analysis:

-

Compare the ¹H NMR spectrum to that of non-deuterated N-Acetyl Sitagliptin to confirm the absence of the corresponding proton signals.

-

The integration of any residual proton signal at the labeled position can be used to estimate the isotopic purity.

-

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the analytical protocols.

Caption: Sourcing and quality control workflow for this compound.

Caption: Detailed analytical workflow for purity and isotopic enrichment testing.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. n-acetyl sitagliptin suppliers USA [americanchemicalsuppliers.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound 1mg | forenap [forenap.com]

- 5. This compound 10mg | forenap [forenap.com]

- 6. This compound 1mg | peptidequotes [peptidequotes.com]

- 7. Sitagliptin N-Acetyl Impurity | CAS No- 1379666-94-0 | Simson Pharma Limited [br.simsonpharma.com]

- 8. Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study [mdpi.com]

- 10. Rapid LC-ESI-MS-MS Method for the Simultaneous Determination of Sitagliptin and Pioglitazone in Rat Plasma and Its Application to Pharmacokinetic Study [scirp.org]

- 11. A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for a Bioequivalence Study of Sitagliptin Using N-Acetyl Sitagliptin-d3

These application notes provide a comprehensive protocol for conducting a bioequivalence study of a test formulation of Sitagliptin against a reference formulation, utilizing N-Acetyl Sitagliptin-d3 as an internal standard for bioanalytical quantification. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Sitagliptin is an oral antihyperglycemic agent that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis. By increasing the levels of active incretins, sitagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus.[3]

A bioequivalence study is essential to demonstrate that a new generic formulation of a drug is pharmaceutically equivalent and provides the same rate and extent of absorption as the innovator product. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS co-elutes with the analyte and helps to correct for variability in sample preparation, matrix effects, and instrument response, ensuring accurate and precise quantification.[4][5]

Signaling Pathway of Sitagliptin

Sitagliptin's mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones. The following diagram illustrates this signaling pathway.

Caption: Mechanism of Action of Sitagliptin.

Experimental Protocols

Bioequivalence Study Design

A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study design is recommended.[6] Healthy, non-smoking male and female subjects aged 18-45 years should be enrolled. The study should be conducted under fasting conditions.

Bioanalytical Method

A validated LC-MS/MS method for the quantification of sitagliptin in human plasma using this compound as the internal standard should be employed.

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (this compound in methanol).

-

Add 50 µL of 0.1 M sodium hydroxide.

-

Vortex for 30 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL into the LC-MS/MS system.

| Parameter | Condition |

| LC System | Agilent 1200 series or equivalent |

| Column | Kinetex® C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | 5 mM ammonium acetate with 0.04% formic acid and acetonitrile (1:1, v/v) |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

| MS System | API 4000 or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Sitagliptin: m/z 408.2 → 193.0this compound: (Hypothetical) m/z 450.2 → 239.1 (Note: The exact transition for this compound should be optimized based on its fragmentation pattern. The provided transition is an example based on a similar deuterated standard, Sitagliptin-d4, which has a transition of m/z 412.2 → 239.1.[7]) |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

Data Presentation

The pharmacokinetic parameters for the test and reference formulations of sitagliptin should be calculated and summarized. Bioequivalence is established if the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ fall within the acceptance range of 80.00% to 125.00%.[6]

Pharmacokinetic Parameters of Sitagliptin (Fasting Study)

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |

| Cmax (ng/mL) | 162.93 ± 37.16 | 181.75 ± 33.44 | 101.70% - 120.62% |

| AUC0-t (ng·h/mL) | 1676.47 ± 269.80 | 1665.89 ± 256.74 | 99.81% - 105.61% |

| AUC0-∞ (ng·h/mL) | 1710.13 ± 273.94 | 1699.38 ± 254.27 | 100.27% - 106.12% |

| Tmax (h) | 3.50 ± 0.87 | 2.41 ± 0.78 | - |

| t1/2 (h) | 12.1 ± 1.5 | 12.3 ± 1.6 | - |

Data compiled from a representative bioequivalence study.[8][9]

Bioanalytical Method Validation Summary

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | > 0.99 | > 0.998 |

| LLOQ | Signal-to-noise ratio ≥ 5 | 5 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% | < 7.2% |

| Inter-day Precision (%CV) | ≤ 15% | < 11.7% |

| Accuracy (%) | 85% - 115% | 95.0% - 105.1% |

| Recovery (%) | Consistent and reproducible | 79.5% - 83.2% |

| Matrix Effect (%) | Within acceptable limits | 103.0% - 107.3% |

Data based on a validated LC-MS/MS method for sitagliptin.[4]

Experimental Workflow

The following diagram outlines the workflow for the bioequivalence study of Sitagliptin.

Caption: Bioequivalence Study Workflow.

References

- 1. Dpp 4 inhibitors | PPTX [slideshare.net]

- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic bioequivalence of sitagliptin phosphate tablet formulations: a randomized, open-label, crossover study in healthy volunteers - GaBIJ [gabi-journal.net]

- 7. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Bioequivalence of Sitagliptin Phosphate/Metformin Hydrochloride Tablets in Healthy Chinese Subjects: A Randomized, Open-Label, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes: Protein Precipitation for N-Acetyl Sitagliptin-d3 in Plasma Samples

Introduction

This application note provides a detailed protocol for the extraction of N-Acetyl Sitagliptin-d3 from human plasma samples using a protein precipitation method. This compound is a labeled internal standard often used in pharmacokinetic studies of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. Protein precipitation is a rapid and effective method for sample cleanup prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible method for the quantification of this compound in a biological matrix.

The principle of this method relies on the addition of a water-miscible organic solvent, in this case, acetonitrile, to the plasma sample. The organic solvent disrupts the hydration shell of the plasma proteins, leading to their denaturation and precipitation. The precipitated proteins are then separated by centrifugation, and the supernatant, containing the analyte of interest, is collected for subsequent analysis. This method is favored for its simplicity, speed, and suitability for high-throughput applications.

Experimental Workflow

Caption: Workflow for this compound extraction.

Detailed Protocol

Materials and Reagents:

-

Human plasma (K2EDTA as anticoagulant is suitable)

-

This compound (Reference Standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Sample Thawing: Thaw frozen plasma samples at room temperature (approximately 25°C). Once thawed, vortex the samples to ensure homogeneity.[1]

-

Internal Standard Spiking: In a clean microcentrifuge tube, pipette 100 µL of the plasma sample. Spike the plasma with the appropriate concentration of this compound working solution.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. A 3:1 ratio of acetonitrile to plasma is recommended for efficient protein removal.[2][3]

-

Mixing: Cap the microcentrifuge tube and vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.

-

Supernatant Collection: Carefully aspirate the supernatant without disturbing the protein pellet and transfer it to a clean tube or a 96-well plate for analysis.

-

LC-MS/MS Analysis: The collected supernatant can be directly injected into the LC-MS/MS system for the quantification of this compound.

Quantitative Data Summary

The following table summarizes the recovery and matrix effect data for sitagliptin from plasma using protein precipitation with acetonitrile, which is expected to be comparable for this compound.

| Analyte | Method | Precipitating Agent | Recovery (%) | Matrix Effect (%) | Reference |

| Sitagliptin | Protein Precipitation | Acetonitrile | 79.51 - 83.20 | ~100 | [4] |

| Sitagliptin | Protein Precipitation | Acetonitrile | 65.9 - 66.2 | Not Reported | [5] |

| Sitagliptin | Protein Precipitation | Acetonitrile | >85 | Not Reported | [3] |

| Sitagliptin | Protein Precipitation | Acetonitrile | 96.44 | Not Reported | [6] |

Note: Recovery and matrix effects can vary depending on the specific LC-MS/MS instrumentation, chromatographic conditions, and the lot of plasma used. It is recommended to perform in-house validation to determine these parameters for your specific assay.

Discussion

Protein precipitation with acetonitrile is a straightforward and effective method for the extraction of this compound from plasma samples. The high recovery and minimal matrix effect reported for sitagliptin using this method suggest its suitability for quantitative bioanalysis.[4] The simplicity of the protocol allows for easy automation and high-throughput screening of samples.

For optimal results, it is crucial to use high-purity solvents and to ensure complete protein precipitation through vigorous vortexing. The centrifugation step should be sufficient to produce a compact pellet and a clear supernatant. While direct injection of the supernatant is often possible, further cleanup using techniques like solid-phase extraction (SPE) may be considered if significant matrix effects are observed.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling biological samples and chemicals.

-

Acetonitrile is flammable and toxic. Handle it in a well-ventilated area or a fume hood.

-

Dispose of all chemical and biological waste according to institutional guidelines.

References

- 1. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Note: Chromatographic Separation of Sitagliptin from its Deuterated Analog for Bioanalytical and Pharmaceutical Analysis

INTRODUCTION:

Sitagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes. In pharmacokinetic, bioequivalence, and metabolic studies, a deuterated analog of Sitagliptin (e.g., Sitagliptin-d4) is commonly used as an internal standard (IS) for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS). The structural similarity between Sitagliptin and its deuterated analog necessitates a robust chromatographic method that can reliably distinguish and quantify both compounds. This application note details a validated LC-MS/MS method for the effective chromatographic separation and quantification of Sitagliptin and its deuterated analog in human plasma.

Core Principles of Separation and Analysis

The chromatographic separation is achieved on a reverse-phase C18 column under isocratic conditions. Due to the minor difference in mass between Sitagliptin and its deuterated analog, their chromatographic behavior is very similar. Therefore, the primary means of differentiation and quantification is mass spectrometry. The LC system serves to separate the analytes from endogenous plasma components, while the MS/MS detector provides the necessary specificity and sensitivity for accurate measurement.

A highly sensitive and rapid LC-MS/MS assay has been developed and validated for the precise measurement of Sitagliptin concentrations in human plasma, utilizing Sitagliptin-d4 as the internal standard.[1][2] The method employs a liquid-liquid extraction procedure for sample preparation and a short chromatographic run time, making it suitable for high-throughput analysis.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Sitagliptin and its deuterated analog in a biological matrix.

Caption: Experimental workflow for the quantification of Sitagliptin using its deuterated analog as an internal standard.

Detailed Experimental Protocol

This protocol is based on a validated method for the determination of Sitagliptin in human plasma.[1][2]

1. Materials and Reagents:

-

Sitagliptin and Sitagliptin-d4 reference standards

-

HPLC grade acetonitrile and methanol

-

Ammonium acetate

-

Formic acid

-

Methyl tert-butyl ether (MTBE)

-

Human plasma (with K2EDTA as anticoagulant)

-

Deionized water

2. Instrumentation:

-

A validated HPLC system (e.g., Shimadzu UHPLC)

-

A triple quadrupole mass spectrometer (e.g., API-4000 AB SCIEX)

-

A reverse-phase C18 column (e.g., Kinetex® C18 or Phenomenex, Gemini C18, 3µ, 100x4.6mm)[1][3]

3. Chromatographic Conditions:

| Parameter | Value |

| Column | Kinetex® C18 or equivalent |

| Mobile Phase | 5 mM Ammonium Acetate (with 0.04% Formic Acid) and Acetonitrile (1:1, v/v)[1] |

| Flow Rate | 0.2 mL/min[1] or 0.8 mL/min[3] |

| Elution Mode | Isocratic |

| Injection Volume | 10 µL |

| Column Temperature | 35.0°C[3] |

| Autosampler Temperature | 10.0°C[3] |

| Run Time | < 2.2 minutes[1][3] |

4. Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Positive Ionization (Turbo Spray)[3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Sitagliptin: m/z 408.2 → 193.0[1][2] or 408.000/174.000[3] Sitagliptin-d4: m/z 412.2 → 239.1[2] or 412.000/174.000[3] |

5. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add the internal standard (Sitagliptin-d4) solution.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described method.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Analyte | Retention Time (min) | Q1 (m/z) | Q3 (m/z) |

| Sitagliptin | ~1.07[3] | 408.2[1][2] | 193.0[1][2] |

| Sitagliptin-d4 (IS) | ~1.06[3] | 412.2[2] | 239.1[2] |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 2.002 - 797.473 ng/mL[3] or 5 - 1000 ng/mL[1][2] |

| Correlation Coefficient (r²) | > 0.998[2] |

| Intra-day Precision (%CV) | 1.52% to 3.72%[1] |

| Inter-day Precision (%CV) | 1.81% to 9.87%[1] |

| Intra-day Accuracy | 95.70% to 105.94%[1] |

| Inter-day Accuracy | 97.20% to 100.23%[1] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] |

Signaling Pathway and Logical Relationships

The analytical method's logic is based on the principle of isotope dilution mass spectrometry.

Caption: Logical relationship for quantification using an internal standard.

Conclusion